3,3-dimethylhexanoic Acid

Overview

Description

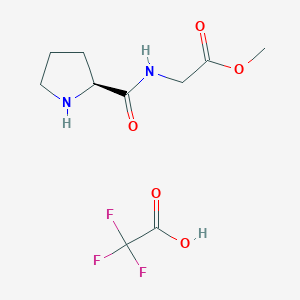

3,3-Dimethylhexanoic acid, also known as this compound, is a naturally occurring fatty acid found in many plants and animals. It is a common component of the human body and is important for maintaining the health of our cells. This compound is a saturated fatty acid that is composed of a six-carbon backbone and three methyl groups. It is classified as an omega-3 fatty acid and is also known as a long-chain fatty acid. This compound is an important component of many biological processes, including the synthesis of hormones, cholesterol, and other lipids, as well as the regulation of gene expression.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques: The synthesis of 3-methoxyhexanoic acid, a compound related to 3,3-dimethylhexanoic acid, has been explored using different methylation reagents. This research provides insights into the synthesis techniques and optimal conditions for similar compounds (Han Jianrong, 2013).

- Corrosion Inhibition: Schiff's bases derived from lysine and aromatic aldehydes, including hexanoic acid derivatives, have been evaluated as corrosion inhibitors for mild steel. This indicates a potential application of this compound in materials science and corrosion prevention (Gupta et al., 2016).

Biochemical and Medicinal Applications

- Cyclodepsipeptide Synthesis: In the field of medicinal chemistry, the synthesis of amino acids like 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a structurally related compound to this compound, has been significant for the total synthesis of cyclodepsipeptide homophymine A, highlighting its importance in pharmaceutical synthesis (Ohtaka et al., 2013).

Material Science and Catalysis

- Complexation Studies: Complexation studies involving Cm(III) and Eu(III) with dimethylhexanoic acid derivatives have been conducted, suggesting its utility in the field of coordination chemistry and material science (Bremer et al., 2013).

- Catalytic Applications: Research on carbene reactions catalyzed by Rh porphyrins using 3,3-dimethyl-5-phenylhex-5-en-2-one, a compound related to this compound, indicates potential applications in catalysis and organic synthesis (Gorin et al., 2013).

Environmental and Green Chemistry

- Diffusion Dialysis and Acid Recovery: this compound and its derivatives have been studied in the context of diffusion dialysis for acid recovery, indicating its relevance in environmental engineering and green chemistry processes (Irfan et al., 2018).

Safety and Hazards

When handling 3,3-Dimethylhexanoic Acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Biochemical Analysis

Biochemical Properties

3,3-Dimethylhexanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the metabolism of fatty acids, where it can act as a substrate for enzymes such as acyl-CoA synthetase. This interaction facilitates the conversion of this compound into its CoA derivative, which can then enter various metabolic pathways .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in lipid metabolism, leading to changes in the levels of various metabolites . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby altering cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. For instance, this compound may inhibit the activity of certain enzymes involved in fatty acid oxidation, thereby affecting the overall metabolic flux . Additionally, it can influence gene expression by modulating transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound may lead to changes in cellular metabolism and gene expression, which can have significant implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . In some cases, high doses of this compound may result in toxic or adverse effects, such as liver damage or metabolic disturbances. Therefore, it is essential to carefully consider the dosage when conducting studies involving this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid oxidation and lipid biosynthesis. It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA dehydrogenase, which facilitate its conversion into various metabolites . These metabolites can then enter different metabolic pathways, contributing to the overall metabolic flux and influencing the levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by fatty acid transport proteins, which facilitate its uptake into cells . Once inside the cell, this compound can bind to specific proteins, such as fatty acid-binding proteins, which help in its distribution and localization within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism . The localization of this compound within these compartments can impact its activity and function, contributing to its overall biochemical behavior.

properties

IUPAC Name |

3,3-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-8(2,3)6-7(9)10/h4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGNLXFTAIDOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

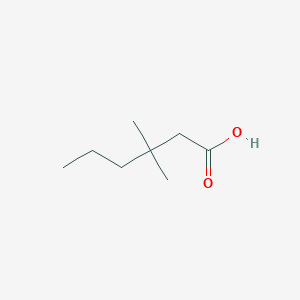

CCCC(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463632 | |

| Record name | 3,3-dimethylhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90808-83-6 | |

| Record name | 3,3-dimethylhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 3,3-dimethylhexanoic acid?

A1: The synthesis of this compound represents a novel approach to creating β,β,β-trialkyl α-amino acids. These amino acids, particularly those with bulky substituents, are challenging to synthesize through traditional methods. The research demonstrates a new route to these valuable compounds using readily available starting materials and air-stable organoiron complexes. [] This approach could potentially open doors for synthesizing a wider range of β,β,β-trialkyl α-amino acids with diverse applications in peptide design, pharmaceutical development, and other fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)